molecular formula C7H12F3NO B571825 [1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol CAS No. 1263285-99-9

[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol

Cat. No.: B571825
CAS No.: 1263285-99-9
M. Wt: 183.174
InChI Key: VLMMTELCEYMWMA-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol: is a chemical compound characterized by the presence of a trifluoromethyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or ketones.

    Reduction: Reduction reactions may convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or organometallic reagents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe or reagent to study biochemical pathways and interactions. Its trifluoromethyl group can serve as a marker in spectroscopic studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which [1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic profile.

Comparison with Similar Compounds

Similar Compounds

    [1-(2,2,2-Trifluoro-1-methyl-ethyl)-piperazine]: Similar in structure but with a piperazine ring instead of an azetidine ring.

    [1-(2,2,2-Trifluoro-1-methyl-ethyl)-hydrazine]: Contains a hydrazine group instead of a methanol group.

Uniqueness

The uniqueness of [1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol lies in its combination of the trifluoromethyl group and the azetidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

[1-(1,1,1-trifluoropropan-2-yl)azetidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c1-5(7(8,9)10)11-2-6(3-11)4-12/h5-6,12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMMTELCEYMWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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